

# Application Notes and Protocols for Colloidal Synthesis of NiAs Nanocrystals

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## Compound of Interest

Compound Name: Nickel arsenide

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This document provides a detailed protocol for the colloidal synthesis of **nickel arsenide** (NiAs) nanocrystals. The following procedures are based on established methods for producing monodisperse NiAs nanoplatelets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Overview

The colloidal synthesis of NiAs nanocrystals involves the high-temperature reaction of nickel and arsenic precursors in the presence of surfactants and a high-boiling point solvent. This method allows for control over the size and shape of the resulting nanocrystals. The protocol described herein is adapted from a reported amino-arsine based colloidal synthesis which yields hexagonal NiAs nanoplatelets.[\[1\]](#) These nanocrystals are capped with trioctylphosphine (TOP) and have an average diameter of approximately 10 nm and a thickness of about 4 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Data

The following table summarizes the key quantitative parameters for the synthesis of NiAs nanocrystals.

Parameter	Value	Reference
Precursors		
Nickel(II) chloride (NiCl <sub>2</sub> )	0.4 mmol	[1][5]
Tris(dimethylamino)arsine	0.4 mmol	[1][5]
Solvent & Surfactants		
1-octadecene (ODE)	6 mL	[1][5]
Trioctylphosphine (TOP)	3 mL (for NiCl <sub>2</sub> ) + 0.5 mL (for arsine precursor)	[1][5]
Reaction Conditions		
Degassing Temperature	120 °C	[1][5]
Degassing Time	2 hours	[5]
Injection Temperature	250 °C	[1][5]
Reaction Time	1 minute	[1][5]
Nanocrystal Dimensions		
Average Diameter	~10 nm	[1][3][4]
Average Thickness	~4 nm	[1][3][4]

## Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of NiAs nanocrystals.[5]

## Materials and Reagents

- Nickel(II) chloride (NiCl<sub>2</sub>, 98%)
- 1-octadecene (ODE, 97%)
- Trioctylphosphine (TOP, 97%)

- Tris(dimethylamino)arsine (99%)
- Anhydrous toluene (99.8%)
- Anhydrous ethanol (99.9%)

## Synthesis of NiAs Nanocrystals

- Preparation of Nickel Precursor Solution:
  - In a 25 mL three-neck flask, combine 0.4 mmol of  $\text{NiCl}_2$ , 6 mL of ODE, and 3 mL of TOP.
  - Degas the mixture under vacuum for 2 hours at 120 °C using a standard Schlenk line.
  - After degassing, switch the atmosphere to argon.
- Preparation of Arsenic Precursor Solution (under inert conditions, e.g., in a glovebox):
  - Dissolve 0.4 mmol of tris(dimethylamino)arsine in 0.5 mL of TOP.
- Reaction:
  - Heat the nickel precursor solution to 250 °C under an argon atmosphere.
  - Swiftly inject the arsenic precursor solution into the hot reaction flask.
  - Allow the reaction to proceed for 1 minute.
- Cooling:
  - After 1 minute, cool the reaction mixture down to room temperature.

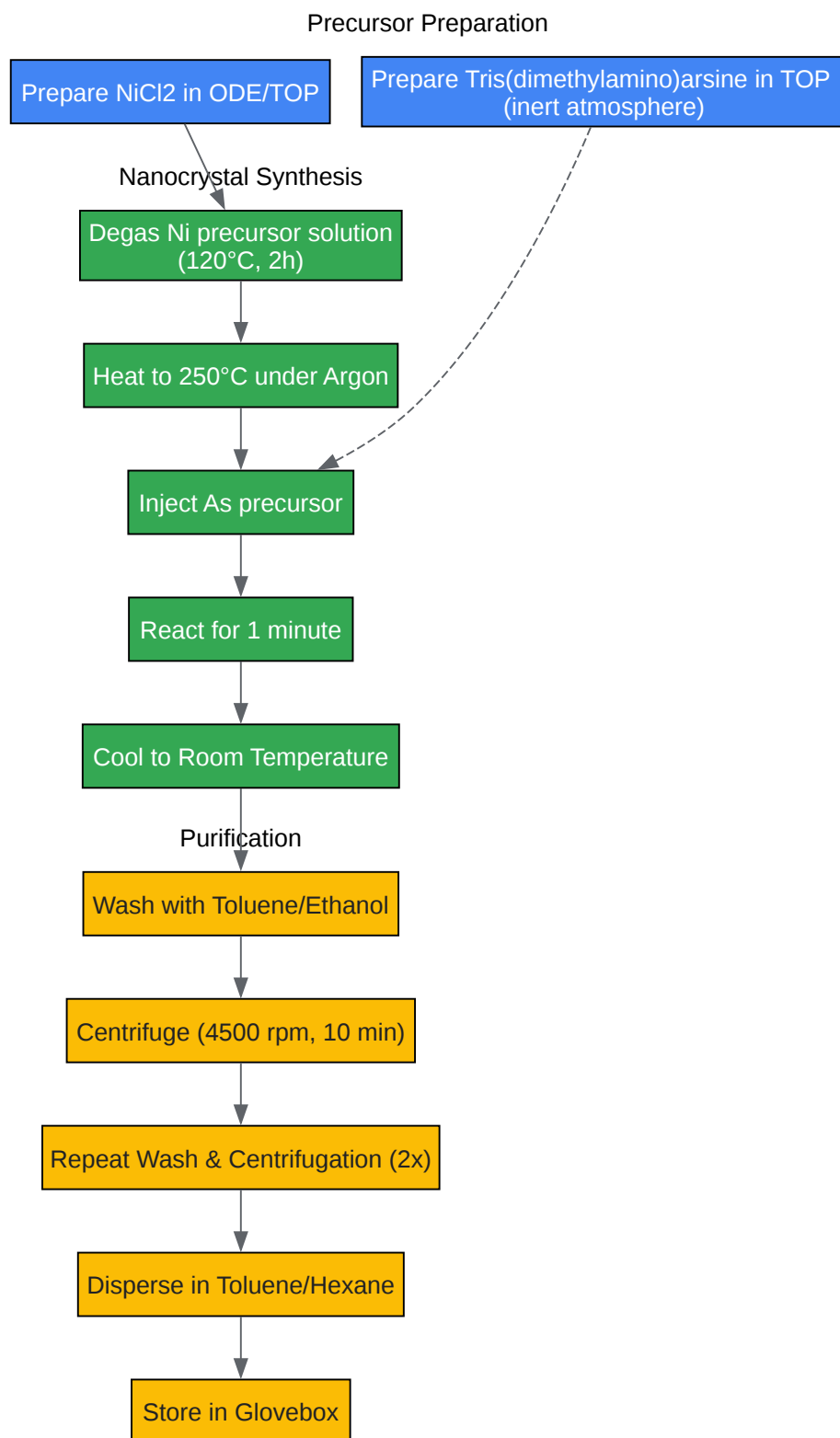
## Purification of NiAs Nanocrystals

- Transfer the cooled reaction mixture to a centrifuge tube.
- Add a mixture of anhydrous toluene and anhydrous ethanol to precipitate the nanocrystals.
- Centrifuge the mixture at 4500 rpm for 10 minutes.

- Discard the supernatant.
- Repeat the washing process (steps 2-4) two more times.
- After the final wash, disperse the purified NiAs nanocrystals in anhydrous toluene or hexane for storage.
- Store the final nanocrystal dispersion in a glovebox to prevent oxidation.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the colloidal synthesis of NiAs nanocrystals.



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